1,1'-Sulfinyldiethylenebis(1-methylpiperidinium) dichloride
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Overview
Description
1,1’-Sulfinyldiethylenebis(1-methylpiperidinium) dichloride is a chemical compound with the molecular formula C16H34N2O2S2Cl2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Sulfinyldiethylenebis(1-methylpiperidinium) dichloride typically involves the reaction of 1-methylpiperidine with ethylene dichloride in the presence of a sulfinylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the formation of intermediates and their subsequent conversion to the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or distillation to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Sulfinyldiethylenebis(1-methylpiperidinium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidinium salts.
Scientific Research Applications
1,1’-Sulfinyldiethylenebis(1-methylpiperidinium) dichloride has several scientific research applications, including:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic liquid properties.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and as an electrolyte in batteries.
Mechanism of Action
The mechanism of action of 1,1’-Sulfinyldiethylenebis(1-methylpiperidinium) dichloride involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt cellular processes in microorganisms, leading to antimicrobial effects. In industrial applications, its ionic nature facilitates its role as an electrolyte, enhancing the efficiency of electrochemical processes .
Comparison with Similar Compounds
1-Methylpiperidine: A related compound with similar structural features but different functional groups.
1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide: Another piperidinium-based ionic liquid with distinct properties and applications.
Uniqueness: 1,1’-Sulfinyldiethylenebis(1-methylpiperidinium) dichloride stands out due to its unique combination of sulfinyl and piperidinium groups, which confer specific chemical reactivity and ionic liquid properties. This makes it particularly useful in applications requiring high thermal stability and ionic conductivity .
Properties
CAS No. |
63992-19-8 |
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Molecular Formula |
C16H34Cl2N2OS |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-ethyl-1-(2-ethyl-1-methylpiperidin-1-ium-1-yl)sulfinyl-1-methylpiperidin-1-ium;dichloride |
InChI |
InChI=1S/C16H34N2OS.2ClH/c1-5-15-11-7-9-13-17(15,3)20(19)18(4)14-10-8-12-16(18)6-2;;/h15-16H,5-14H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
KSYOSTNEOFZBBR-UHFFFAOYSA-L |
Canonical SMILES |
CCC1CCCC[N+]1(C)S(=O)[N+]2(CCCCC2CC)C.[Cl-].[Cl-] |
Origin of Product |
United States |
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